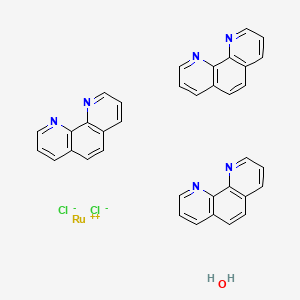

dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate” is a complex compound. The 1,10-phenanthroline (o-phen) is a heavily used bidentate ligand . It is often sold as the monohydrate . The solid forms emerging from an experimental screening program of 1,10-phenanthroline and interconversion pathways of its two neat forms, the monohydrate (Hy1), and four solvates with acetone, chloroform, dichloromethane, and 1,2-dichloroethane are described .

Synthesis Analysis

The synthesis of 1,10-phenanthroline involves two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid, and an oxidizing agent, traditionally aqueous arsenic acid or nitrobenzene . The solvates, identified and characterized with thermoanalytical methods, are unstable when removed from the mother liquor and desolvate at room temperature depending on the relative humidity (RH) to anhydrate I° (AH I°) or transform to Hy1 .Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline entails several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, chelating capability . The Au III ion is only slightly shifted from the least-squares plane of the ligating atoms .Chemical Reactions Analysis

The interaction of water molecules with solids is a critical issue in the development of many industrial materials and products as the presence of water is difficult to avoid during production, handling, and storage processes . The water in such production steps may originate from different sources such as solvents, excipients, or from atmospheric humidity .Physical And Chemical Properties Analysis

At ambient conditions Hy1, a stoichiometric channel hydrate, is the thermodynamically most stable o-phen solid form. The enthalpically stabilized Hy1 melts at 102 °C or dehydrates to AH I° at RH < 10% at 25 °C . The potential energy difference between Hy1 and AH I° was calculated to be approx. 15 kJ mol –1 .Wirkmechanismus

Target of Action

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate, also known as 1,10-Phenanthroline, primarily targets metallo-beta-lactamase L1 in Pseudomonas maltophilia and methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and bacterial chemotaxis respectively .

Mode of Action

The compound acts as a metalloprotease inhibitor . It inhibits the zinc-dependent hydrolysis of Fa-Gly-Leu-NH2 by B. subtilis neutral protease and B. thermoproteolyticus thermolysin . This inhibition occurs through the removal and chelation of the metal ion required for catalytic activity, rendering the enzyme inactive .

Biochemical Pathways

The compound affects the biochemical pathways involving metalloproteases. By inhibiting these enzymes, it disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The compound’s action results in the inhibition of bacterial growth. For instance, it is fungistatic against P. verrucosa and inhibits zinc-induced P. verrucosa metallo-type peptidase activity in a concentration-dependent manner . It also induces uncoupling of and inhibits egg production by adult S. mansoni worm pairs in vitro .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the solvates of 1,10-Phenanthroline are unstable when removed from the mother liquor and desolvate at room temperature depending on the relative humidity to anhydrate I° (AH I°) or transform to Hy1 .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,10-phenanthroline;ruthenium(2+);dichloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGRGQLNAWTJI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.[Cl-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26Cl2N6ORu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: [Ru(phen)3]2+ exhibits luminescence that is quenched by the presence of oxygen. This property allows its use as a probe for measuring oxygen partial pressure (pO2) both in vitro and in vivo []. Research suggests that [Ru(phen)3]2+ enters endothelial cells via endocytosis and is then distributed to various organelles, including peroxisomes and endosomes, before being eliminated through exocytosis []. This cellular localization contributes to its low phototoxicity, even at light doses significantly higher than those used for pO2 measurements [].

A: [Ru(phen)3]2+ serves as a sensitive signal compound in electrochemiluminescence (ECL) biosensors [, ]. For example, it can be incorporated into an ECL aptasensor for detecting Tumor Necrosis Factor-alpha (TNF-α) secreted by cells []. This approach exploits the interaction between [Ru(phen)3]2+, graphene oxide, and a specific aptamer, enabling highly sensitive and selective protein detection []. Similarly, [Ru(phen)3]2+ is used in ECL biosensors for detecting specific DNA sequences, where it intercalates into the grooves of double-stranded DNA generated during amplification reactions, leading to a detectable ECL signal [].

A: The characteristics of [Ru(phen)3]2+-based TSPs, such as temperature sensitivity, luminescent intensity, and photostability, are significantly influenced by the choice of polymer, solvent, and dye concentration in the formulation []. Studies show that formulations using polyacrylic acid as a polymer exhibit more desirable properties for TSP applications, including linear calibration curves, high luminescent intensity, and good photostability compared to those using polymethyl methacrylate [].

A: Electrochemiluminescence (ECL) is widely used to detect and quantify [Ru(phen)3]2+, especially in the context of biosensing applications [, , ]. This technique relies on the light emission from [Ru(phen)3]2+ upon electrochemical excitation, offering high sensitivity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)

![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)

![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)

![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)